Methyl thieno[2,3-b]pyrazine-6-carboxylate
Overview
Description
Methyl thieno[2,3-b]pyrazine-6-carboxylate is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Methyl thieno[2,3-b]pyrazine-6-carboxylate derivatives have shown potential in antitumor activity. A study synthesized several novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, which exhibited antitumoral potential in various human tumor cell lines, including gastric adenocarcinoma, colorectal adenocarcinoma, breast carcinoma, and non-small-cell lung carcinoma. Importantly, these compounds did not show significant toxicity against non-tumor cell lines, indicating a degree of selectivity (Rodrigues et al., 2021).
Synthetic Applications
The compound has been used as a precursor in the synthesis of various novel compounds. For instance, novel pyrazinothienotriazolopyrimidinones and triazolylthienopyrazines were synthesized efficiently from methyl 7-azidothieno[2,3-b]pyrazine-6-carboxylate (Campos et al., 2017). Another study developed a general synthetic route for the efficient preparation of 2,3-disubstituted thieno[3,4-b]pyrazines, illustrating its versatility in organic synthesis (Kenning et al., 2002).
Photovoltaic and Polymer Applications
Thieno[2,3-b]pyrazine derivatives, including this compound, have been applied in the development of photovoltaic devices and polymer materials. A study synthesized thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers for use in photovoltaic devices, highlighting the compound's utility in advanced material sciences (Zhou et al., 2010).
Dye and Pigment Industry
This compound derivatives have been used in the synthesis of dyes. One study synthesized new azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives and applied them as disperse dyes, demonstrating the compound's role in the dye and pigment industry (Ho, 2005).
Mechanism of Action
Target of Action
Methyl thieno[2,3-b]pyrazine-6-carboxylate has been found to exhibit antitumor activity, suggesting that its primary targets are likely to be certain types of cancer cells . The compound has been evaluated in four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460) .
Mode of Action
It has been observed that the compound can affect the cell cycle profile and induce apoptosis in the ags cell line . This suggests that the compound may interact with its targets, leading to changes in cell cycle progression and promoting programmed cell death.
Result of Action
The most promising compounds, including this compound, showed some selectivity either against AGS or CaCo-2 cell lines without toxicity at their GI50 values . . This points to a different mechanism of action for the AGS cell growth inhibition.
Biochemical Analysis
Biochemical Properties
Methyl thieno[2,3-b]pyrazine-6-carboxylate is involved in various biochemical reactions. Specific enzymes, proteins, and other biomolecules it interacts with are not clearly recognized .
Cellular Effects
The cellular effects of this compound have been studied in human tumor cell lines . It has shown some selectivity against certain cell lines without toxicity at their GI 50 values .
Molecular Mechanism
It has been observed that a large number of dead cells gave rise to an atypical distribution on the cell cycle profile and that these cells were not apoptotic, which points to a different mechanism of action for cell growth inhibition .
Properties
IUPAC Name |
methyl thieno[2,3-b]pyrazine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)6-4-5-7(13-6)10-3-2-9-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADIBPXZPFAENS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CN=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901215665 | |
Record name | Thieno[2,3-b]pyrazine-6-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901215665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824388-08-0 | |
Record name | Thieno[2,3-b]pyrazine-6-carboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1824388-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[2,3-b]pyrazine-6-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901215665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.